molecular formula C13H16 B3106832 Cyclohexylidenemethylbenzene CAS No. 1608-31-7

Cyclohexylidenemethylbenzene

Cat. No.: B3106832
CAS No.: 1608-31-7
M. Wt: 172.27 g/mol
InChI Key: PSXRZGCRHVKJIA-UHFFFAOYSA-N
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Description

Cyclohexylidenemethylbenzene, also known as cyclohexylidene-toluene, is an organic compound with the chemical formula C13H16. It consists of a cyclohexylidene group attached to a methylbenzene ring. This compound is known for its aromatic properties and is utilized in various fields, including organic synthesis, pharmaceuticals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylidenemethylbenzene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between cyclohexylideneacetate and benzaldehyde under basic conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig reactions or other alkylation processes. These methods are optimized for high yield and purity, often using advanced catalysts and controlled reaction conditions to ensure efficient production .

Mechanism of Action

The mechanism of action of cyclohexylidenemethylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions, while the cyclohexylidene group can undergo conformational changes that influence its reactivity. These properties make it a versatile compound in chemical reactions and biological studies .

Properties

IUPAC Name

cyclohexylidenemethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXRZGCRHVKJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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